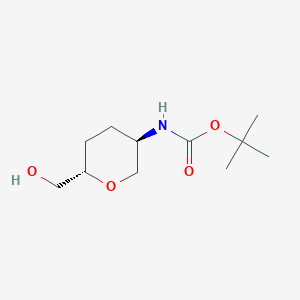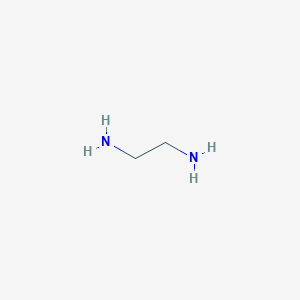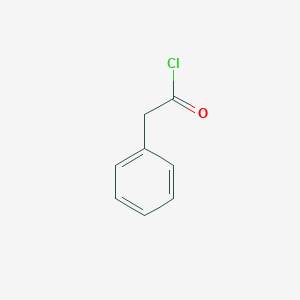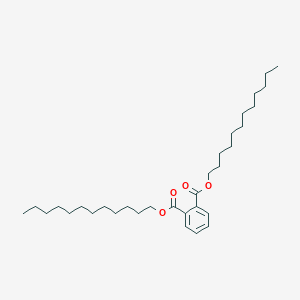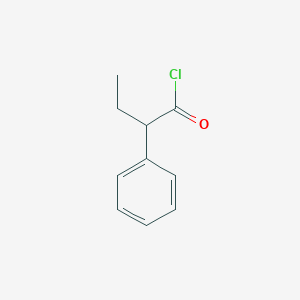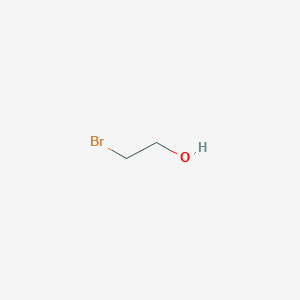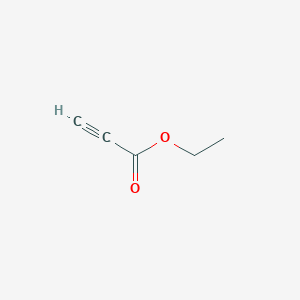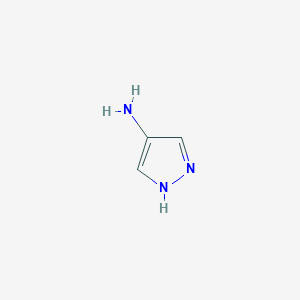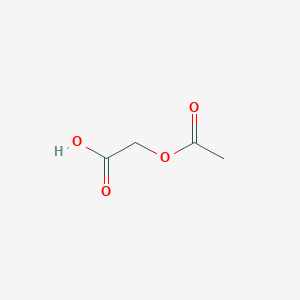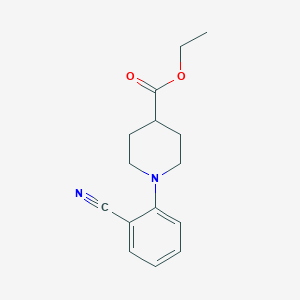
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-component reactions, where components like salicylaldehyde, diethyl malonate, and piperidine react to form complex molecules with specific functionalities. These reactions can be optimized to achieve high yields and desired substituents, demonstrating the synthetic versatility of piperidine-based compounds (Khan et al., 2013).
Molecular Structure Analysis
Molecular structure determinations of piperidine derivatives through X-ray diffraction reveal intricate details about their crystalline forms and intermolecular interactions. For example, certain derivatives crystallize in specific space groups with unique lattice parameters, showcasing hydrogen bonding and C-H…π interactions that stabilize their molecular structures (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, such as condensation and cyclization, leading to diverse structural motifs with significant biological activities. These reactions are crucial for the development of new therapeutic agents and highlight the chemical reactivity of the piperidine scaffold (Dimmock et al., 1998).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystalline forms, are influenced by their molecular structures. These properties are essential for understanding the material characteristics of these compounds, which can affect their application in drug formulation and delivery (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, such as reactivity towards nucleophiles, electrophiles, and its stability under various conditions, are central to its application in synthetic chemistry. These properties are determined by the functional groups present in the molecule and their electronic and steric interactions (Lee, Beckett, & Sugden, 1966).
Applications De Recherche Scientifique
1. Synthesis of Multi-Substituted Pyrrole Derivatives
- Summary of Application : Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds is one of the most convenient methods to synthetize pyrrole heterocycles .
- Methods of Application : The method for synthesizing pyrrole based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins is also known as the Van Leusen pyrrole synthesis .
- Results or Outcomes : This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
2. Antifungal Activity of 1-(2-cyanophenyl)-3-heterylureas
- Summary of Application : The compound 1-(2-cyanophenyl)-3-heterylureas has been studied for its antifungal activity . It is structurally similar to known synthetic elicitors isotianil and tiadinil .
- Methods of Application : A method was developed for the synthesis of new 3,4-dichloroisothiazol-5-yl and 4-methyl-1,2,3-thiadiazol-5-yl ureas, containing a 2-cyanophenyl substituent .
- Results or Outcomes : The compound effectively inhibited the development of gray mold on both cucumber and pepper leaves with an inhibition rate of more than 90%, which was similar to tiadinil .
Propriétés
IUPAC Name |
ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQTFCTVKFARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377442 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
CAS RN |
357670-16-7 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

